![molecular formula C20H17N5O B5721472 4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)
4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is not fully understood. However, studies suggest that it works by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce cell viability. In vivo studies have shown that it can inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is its specificity for cancer cells. It has shown minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, one limitation is its solubility, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. One direction is to further investigate its mechanism of action and identify potential targets for cancer treatment. Another direction is to optimize its synthesis method to improve its solubility and effectiveness. Additionally, future studies can explore its potential applications in other diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis method of 4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 4-methoxyphenyl hydrazine with 2,3-dihydroindole in the presence of a catalyst. This is followed by the reaction of the resulting intermediate with 2,4-dichloro-5-nitropyrimidine to yield the final compound.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is primarily in the field of cancer research. Studies have shown that this compound has anti-cancer properties, specifically in inhibiting the growth of cancer cells in vitro and in vivo. It has also shown potential in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-26-16-8-6-15(7-9-16)25-20-17(12-23-25)19(21-13-22-20)24-11-10-14-4-2-3-5-18(14)24/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJQFJNPZZZOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

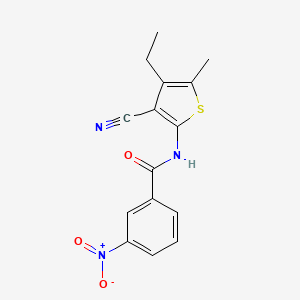
methyl]benzenesulfonamide](/img/structure/B5721409.png)
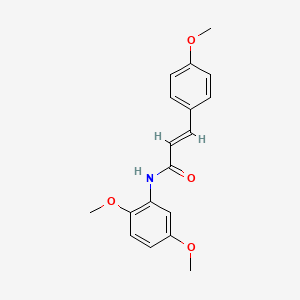
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
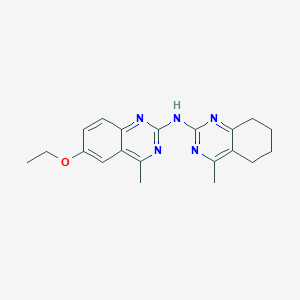
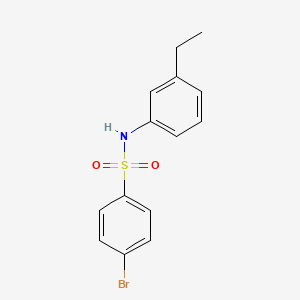
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)
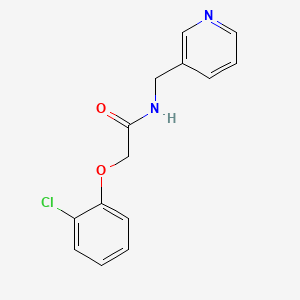
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)

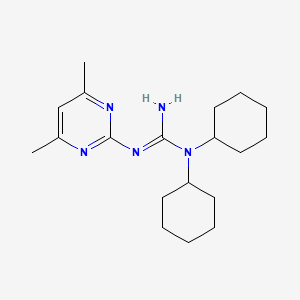
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)